2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a cyclopentylsulfanyl group, a trifluoromethyl-substituted pyridazine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the trifluoromethyl-substituted pyridazine ring through a series of halogenation and nucleophilic substitution reactions. The piperazine moiety is then introduced via a nucleophilic substitution reaction with an appropriate piperazine derivative. Finally, the cyclopentylsulfanyl group is attached through a thiol-ene reaction or a similar sulfur-based coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The trifluoromethyl group and piperazine moiety make this compound a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers study this compound to understand its interactions with biological targets and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one: shares similarities with other compounds that feature trifluoromethyl-substituted pyridazine rings and piperazine moieties.
2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone: is another compound with a similar sulfur-based functional group and complex aromatic structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its potential for pharmaceutical applications due to its ability to improve metabolic stability and binding affinity.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4OS/c17-16(18,19)13-5-6-14(21-20-13)22-7-9-23(10-8-22)15(24)11-25-12-3-1-2-4-12/h5-6,12H,1-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIBLGYBJHELDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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